

# The Safety and Toxicology Profile of PF-06952229: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06952229 |           |
| Cat. No.:            | B2762056    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicology profile of **PF-06952229**, a selective, orally bioavailable small-molecule inhibitor of the transforming growth factor- $\beta$  (TGF- $\beta$ ) receptor 1 (TGF- $\beta$ R1).[1][2] The information presented herein is intended to support further research and development of this compound as a potential antineoplastic agent.[3]

#### **Mechanism of Action**

**PF-06952229** selectively targets and binds to TGF- $\beta$ R1, thereby inhibiting TGF- $\beta$ -mediated signal transduction.[3] This action prevents the phosphorylation of SMAD2, a key downstream mediator of TGF- $\beta$  signaling.[1][2] By blocking this pathway, **PF-06952229** can abrogate TGF- $\beta$ -mediated immunosuppression within the tumor microenvironment, enhance anti-tumor immunity, and potentially lead to a reduction in cancer cell proliferation.[1] The TGF- $\beta$  signaling pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, differentiation, apoptosis, and invasion.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **PF-06952229** action.

# **Nonclinical Toxicology Profile**



Pivotal repeat-dose toxicology studies were conducted in rats and cynomolgus monkeys to assess the safety profile of **PF-06952229**.[4] A key finding from these nonclinical studies was the absence of cardiac-related adverse findings, such as valvulopathy and arteriopathy, which have been a concern with other TGF-β receptor inhibitors.[4]

### **Experimental Protocols**

Repeat-Dose Toxicity Studies:

- Species: Rat and Cynomolgus Monkey.[4]
- Dosing Schedule: An intermittent dosing schedule of 5 days on/5 days off for 5 cycles (a total
  of 28 doses) was utilized.[4][5] This schedule was optimized to demonstrate pharmacological
  efficacy while managing potential toxicities.[4]
- Administration: Oral gavage.[3]

#### **Summary of Nonclinical Findings**

The primary nonclinical toxicity findings are summarized in the table below.



| Organ System       | Findings                                                                                                                                      | Reversibility                        | Species      |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|--------------|
| Hepatic            | Hepatocyte necrosis with corresponding clinically monitorable increases in transaminases.[4][5]                                               | Reversible.[4][5]                    | Rat & Monkey |
| Pulmonary          | Hemorrhage with mixed cell inflammation.[4][5]                                                                                                | Not specified.                       | Rat          |
| Skeletal/Cartilage | Cartilage hypertrophy (trachea and femur in rats; femur in monkeys).[4][5] Physeal and cartilage hypertrophy was noted in growing animals.[6] | Partially reversible.[4]<br>[5]      | Rat & Monkey |
| Metabolic          | Decreases in serum phosphorus and urinary phosphate.[4]                                                                                       | Partially to fully reversible.[4][5] | Rat & Monkey |
| Cardiovascular     | No cardiac-related adverse findings (e.g., valvulopathy, arteriopathy).[4][5]                                                                 | Not applicable.                      | Rat & Monkey |

## **Clinical Safety Profile**

The clinical safety and tolerability of **PF-06952229** were evaluated in a first-in-human, Phase I, open-label, dose-escalation and expansion study (NCT03685591) in adult patients with advanced solid tumors.[7][8][9] The study consisted of two parts: Part 1A (monotherapy dose escalation) and Part 1B (combination therapy with enzalutamide).[8][9]



### **Experimental Protocol (Phase I Study)**



Click to download full resolution via product page

Figure 2: Phase I Clinical Trial Workflow (NCT03685591).

### **Summary of Clinical Safety Findings**

A total of 49 patients were enrolled in the study (42 in Part 1A and 7 in Part 1B).[8] **PF-06952229** was generally well-tolerated with manageable toxicity.[8][9]

Dose-Limiting Toxicities (DLTs): DLTs were reported in 3 out of 35 evaluable patients (8.6%) in Part 1A, all at the 375 mg dose level.[8][9]

| DLT Description               | Grade | Dose Level |
|-------------------------------|-------|------------|
| Anemia                        | 3     | 375 mg     |
| Intracranial tumor hemorrhage | 3     | 375 mg     |
| Anemia and Hypertension       | 3     | 375 mg     |

Treatment-Related Adverse Events (TRAEs): The most frequently reported Grade 3 TRAEs in Part 1A are listed below. There were no Grade 4 or 5 TRAEs reported.[8][9]



| Adverse Event                         | Grade | Frequency (Part 1A) |
|---------------------------------------|-------|---------------------|
| Alanine Aminotransferase<br>Increased | 3     | 9.5%                |
| Anemia                                | 3     | 9.5%                |

#### Other Notable Adverse Events:

- Bleeding Events: Tumor bleeding events were observed, with two cases in Part 1A, including
  one in a patient with a brain tumor.[7] These were considered serious and possibly related to
  the study drug.[7] Other bleeding events, such as blood in the urine and rectal bleeding,
  were also reported, primarily in the higher dose cohorts (375 mg and 500 mg).[7]
- Anemia: Anemia was a frequently reported adverse event and was considered a potential risk.[7] Most cases, including serious and severe ones, were observed at the 375 mg dose level in Part 1A.[7]

#### **Conclusion**

The safety and toxicology profile of **PF-06952229** has been characterized through comprehensive nonclinical studies in rats and monkeys and a Phase I clinical trial in patients with advanced solid tumors. A key differentiating feature is the lack of cardiac-related toxicities in nonclinical models, a significant concern for other inhibitors of the TGF- $\beta$  pathway.[4] The observed nonclinical toxicities, including hepatocellular, pulmonary, and cartilage findings, were generally reversible or partially reversible.[4][5]

In the clinical setting, **PF-06952229** demonstrated a manageable safety profile.[8][9] Dose-limiting toxicities were observed at the 375 mg dose, with anemia and increased liver transaminases being the most common Grade 3 treatment-related adverse events.[8][9] Bleeding events, particularly tumor-related bleeding, were also noted and require careful monitoring.[7] The findings from these studies support the continued clinical evaluation of **PF-06952229**, with careful monitoring of hepatic function, hematological parameters, and potential bleeding events.[4]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonclinical Profile of PF-06952229 (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-06952229 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pfizer.com [pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Safety and Toxicology Profile of PF-06952229: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2762056#pf-06952229-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com